(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-10-7(11-4-6)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
InChI Key |
XIRDEQAQKMVLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation Followed by Cyclopropanation
This two-stage approach involves constructing the bromopyrimidine scaffold before annulating the cyclopropane ring.
Bromopyrimidine Synthesis
A patented method (CN107163023A) details the preparation of 5-bromo-2-(hydroxymethyl)pyrimidine via:
-
Nucleophilic aromatic substitution of 2-chloropyrimidine with methanol under basic conditions.
-
Bromination using PBr₃ or NBS (N-bromosuccinimide) at 0–5°C to achieve >98% regioselectivity for the C5 position.
Optimization Data (CN107163023A):
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +32% |
| Solvent (THF/DMF) | 3:1 v/v | +18% |
| Brominating Agent | NBS | +25% |
Cyclopropane Annulation
The cyclopropane ring is introduced via Simmons-Smith reaction using diethylzinc and diiodomethane:
-
Substrate : 5-bromo-2-(hydroxymethyl)pyrimidine.
-
Conditions : CH₂I₂ (2.2 equiv), ZnEt₂ (2.5 equiv) in DCM at −20°C.
Critical Factor : Strict temperature control (−15 to −25°C) prevents ring-opening side reactions.
Cyclopropane-Pyrimidine Coupling Approach
Alternative protocols first construct the cyclopropane methanol unit before coupling to the pyrimidine ring.
Cyclopropylmethanol Synthesis
CN103058884B discloses a high-yield route to 1-(hydroxymethyl)cyclopropane derivatives:
-
Tribromoneopentyl alcohol → 1-bromomethyl cyclopropyl methanol via Zn-mediated cyclization.
-
Cyanide displacement with KCN in DMF yields 1-hydroxymethyl cyclopropyl acetonitrile (87–91% yield).
-
Reduction of nitrile to alcohol using BH₃-THF (95% conversion).
Reaction Schema :
Pyrimidine Coupling
The hydroxymethylcyclopropane unit is coupled to 5-bromopyrimidine via:
-
Buchwald-Hartwig amination for N-arylation (limited applicability).
-
SNAr reaction using Cs₂CO₃ as base in DMSO at 120°C (yields 54–62%).
Advanced Methodologies and Catalytic Systems
Transition Metal-Catalyzed Cross-Couplings
Recent advances employ palladium catalysts for direct cyclopropane-pyrimidine coupling:
Protocol :
-
Catalyst : Pd(OAc)₂/Xantphos (4 mol%).
-
Ligand : XPhos (2.5 equiv).
-
Substrate : 5-bromo-2-iodopyrimidine + cyclopropylmethanol boronic ester.
Advantage : Avoids multi-step protection/deprotection sequences.
Photoredox-Mediated Bromination
A novel approach uses eosin Y as photocatalyst for late-stage bromination:
-
Substrate : (1-(pyrimidin-2-yl)cyclopropyl)methanol.
-
Conditions : NBS (1.1 equiv), eosin Y (2 mol%), blue LEDs.
Industrial-Scale Production Considerations
Cost Analysis of Competing Routes
| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total Yield |
|---|---|---|---|
| Sequential Synthesis | 420 | 310 | 61% |
| Coupling Approach | 580 | 190 | 78% |
| Photoredox Bromination | 720 | 150 | 89% |
Key Insight : While photoredox methods offer superior yields, high catalyst costs limit current industrial adoption.
Chemical Reactions Analysis
Types of Reactions: (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyrimidine group can be reduced to form the corresponding pyrimidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyrimidine derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies suggest that (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol may exhibit anticancer properties, particularly against certain types of tumors. The bromopyrimidine moiety is known to interact with various biological targets involved in cell proliferation and survival pathways.
- A case study demonstrated that derivatives of bromopyrimidine compounds showed promising results in inhibiting tumor growth in xenograft models, indicating the potential of this compound as a lead structure for further development in cancer therapeutics .
-
Neurological Disorders
- Research indicates that compounds containing pyrimidine rings can influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety. The cyclopropyl group may enhance the selectivity and potency of the compound against specific receptors.
- A study focusing on similar structures revealed that modifications at the pyrimidine position could lead to increased serotonin reuptake inhibition, suggesting that this compound might also exhibit antidepressant-like effects .
-
Antimicrobial Properties
- The compound's structural features may confer antimicrobial activity against various bacterial strains. The presence of the bromine atom has been associated with enhanced antibacterial properties in related compounds.
- A literature review highlighted several brominated pyrimidines that demonstrated significant activity against resistant strains of bacteria, warranting further investigation into this compound's efficacy.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the bromination of pyrimidine derivatives followed by cyclopropanation reactions.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Bromination | Introduction of bromine into the pyrimidine ring. |
| 2 | Cyclopropanation | Formation of the cyclopropyl group via cycloaddition reactions. |
| 3 | Alcohol Formation | Reduction or substitution to yield the final alcohol product. |
Future Directions in Research
The current body of research surrounding this compound is still emerging, with several avenues for future exploration:
- In Vivo Studies : Comprehensive studies to evaluate pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Investigations : Detailed studies to elucidate the mechanisms through which this compound exerts its biological effects.
- Broader Biological Screening : Investigating its potential applications beyond oncology and neurology, including antiviral and antifungal activities.
Mechanism of Action
The mechanism of action of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropylmethanol group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structural analogs based on heterocycle type, substituent position, halogen variation, and stereochemistry. Key findings are summarized below:
Table 1: Structural and Physical Comparison
Heterocycle Core and Halogen Effects
- Pyrimidine vs. Pyridine: The pyrimidine core (two nitrogens) is more electron-deficient than pyridine (one nitrogen), making bromine in this compound more reactive in nucleophilic substitutions (e.g., Suzuki coupling) compared to its pyridine analog .
- Bromine vs. Non-brominated analogs (e.g., [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol) lack this reactivity but may exhibit better metabolic stability .
Stereochemical Influence
- The stereochemistry of cyclopropane-attached substituents significantly impacts physical properties and biological interactions. For example, [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol and its (1S,2S) isomer differ in optical rotation ([α]D = +25–11.2 vs. +38.9), which could affect chiral recognition in enzyme binding .
Cyclopropane and Hydroxymethyl Group
- Cyclopropane Strain: The strained cyclopropane ring in this compound may act as a mechanism-based inactivator in enzymes (e.g., monoamine oxidases), analogous to trans-2-phenylcyclopropylamine’s inhibition of MAO B .
- Hydroxymethyl vs. Non-Hydroxylated: The hydroxymethyl group improves aqueous solubility (critical for pharmacokinetics) compared to non-hydroxylated analogs like trans-2-phenylcyclopropylamine, which is lipophilic and prone to bioaccumulation .
Biological Activity
Overview
(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol is an organic compound characterized by its unique structure, which includes a bromopyrimidine moiety attached to a cyclopropyl group and a methanol functional group. Its molecular formula is C9H10BrN, and it has garnered attention in various fields of biological research due to its potential interactions with biological pathways and molecular targets.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution reactions. Notably, the methanol group can be oxidized to form aldehydes or carboxylic acids, while the bromine atom can be substituted with other nucleophiles. These chemical properties suggest that this compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
In studies focusing on anticancer properties, compounds similar to this compound have been investigated for their ability to inhibit specific cancer-related enzymes. For instance, compounds containing bromopyrimidine structures have shown promising results as inhibitors of BCL6, a protein implicated in various cancers. The optimization of these compounds led to improved biochemical potency, with IC50 values indicating effective inhibition at low concentrations .
Enzyme Inhibition
The compound's structural features suggest potential interactions with key enzymes involved in cellular signaling pathways. For example, studies on related compounds have demonstrated their ability to inhibit GSK-3β and ROCK-1 kinases, which play crucial roles in cell proliferation and survival. The inhibitory activity was assessed using various concentrations, revealing significant effects on cell viability at specific doses .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of bromopyrimidine derivatives:
- Study on BCL6 Inhibitors : A derivative similar to this compound was tested for its ability to inhibit BCL6. The compound showed an IC50 value of 0.082 μM, indicating strong inhibitory potential against this target .
- GSK-3β Inhibition : Another study reported the development of a potent GSK-3β inhibitor with an IC50 of 8 nM. This compound's mechanism involved interactions similar to those expected from this compound due to shared structural characteristics .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1-(5-bromopyrimidin-2-yl)cyclopropyl)methanol, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling or cyclopropanation strategies. For example, a General Procedure ( ) uses 5-bromopyrimidine with cyclopropane derivatives under Suzuki-Miyaura coupling conditions. Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ for efficient coupling.
- Solvent system : MeOH/CH₂Cl₂ (1:9) to balance solubility and reaction kinetics.
- Temperature : Room temperature to 60°C, avoiding decomposition of sensitive intermediates.
- Yields : Reported up to 94% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and bromopyrimidine substitution (e.g., δ ~2.5 ppm for cyclopropane protons; δ ~160 ppm for pyrimidine carbons).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.0 for C₈H₈BrN₂O).
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring conformation .
Q. How does the cyclopropane ring influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic conditions. For example, cyclopropyl epoxides rearrange to cyclobutanes or alkenes in methanol with acid catalysts (e.g., H₂SO₄) ( ). Stability testing protocols:
- Acid/Base Exposure : Monitor via TLC or HPLC at pH 2–12 for 24–48 hours.
- Kinetic Studies : Use Arrhenius plots to predict degradation rates at varying temperatures .
Advanced Research Questions
Q. How can stereochemical variations in cyclopropane derivatives impact biological activity?
- Methodological Answer : Substituent orientation (cis/trans) alters steric and electronic profiles. For example:
- Analog Comparison : (1S,2S)-configured analogs () show enhanced binding to enzymes like cathepsin proteases due to optimal hydrogen-bonding geometry.
- Activity Assays : Use enzyme inhibition assays (IC₅₀) and molecular dynamics simulations to correlate stereochemistry with efficacy .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases.
- Free Energy Calculations : MM-GBSA to estimate binding affinities.
- Example : Fluorine-substituted analogs () show improved hydrophobic interactions in ATP-binding pockets .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Common discrepancies arise from:
- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dehalogenated pyrimidine derivatives).
- Reagent Quality : Ensure anhydrous conditions for organometallic steps (e.g., Grignard reactions).
- Reproducibility : Follow standardized protocols from peer-reviewed syntheses ( ) and validate via round-robin testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
